Cobalt dicarbonyl cyclopentadiene
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Overview
Description
Cobalt dicarbonyl cyclopentadiene, also known as cyclopentadienylcobalt dicarbonyl, is an organocobalt compound with the formula (C₅H₅)Co(CO)₂. It is a dark red, air-sensitive liquid that features one cyclopentadienyl ring bound in an η⁵-manner and two carbonyl ligands. This compound is soluble in common organic solvents and is an example of a half-sandwich complex .
Preparation Methods
Cobalt dicarbonyl cyclopentadiene was first reported in 1954 by Piper, Cotton, and Wilkinson. It is typically synthesized by the reaction of cobalt carbonyl with cyclopentadiene: [ \text{Co}_2(\text{CO})_8 + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{C}_5\text{H}_5\text{Co}(\text{CO})_2 + \text{H}_2 + 4 \text{CO} ] Alternatively, it can be generated by the high-pressure carbonylation of bis(cyclopentadienyl)cobalt (cobaltocene) at elevated temperatures and pressures .
Chemical Reactions Analysis
Cobalt dicarbonyl cyclopentadiene undergoes various types of chemical reactions, including:
Cyclotrimerization of Alkynes: It catalyzes the cyclotrimerization of alkynes, forming metal-alkyne complexes by dissociation of one carbonyl ligand.
Formation of Pyridines: It catalyzes the formation of pyridines from a mixture of alkynes and nitriles.
Carbonylation: Carbonylation of dialkyl complexes produces ketones, regenerating this compound.
Scientific Research Applications
Cobalt dicarbonyl cyclopentadiene is widely used in scientific research and industrial applications, including:
Thin Film Deposition: It is used in thin film deposition processes.
Pharmaceuticals: It acts as a precursor material in the synthesis of various pharmaceutical compounds.
LED Manufacturing: It is applied in the manufacturing of light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which cobalt dicarbonyl cyclopentadiene exerts its catalytic effects involves the dissociation of one carbonyl ligand, forming a bis(alkyne) intermediate. This intermediate then undergoes further reactions to form the desired products. The catalytic cycle begins with the formation of metal-alkyne complexes by dissociation of carbon monoxide .
Comparison with Similar Compounds
Cobalt dicarbonyl cyclopentadiene can be compared with other similar compounds, such as:
- Bis(cyclopentadienyl)cobalt
- Bis(pentamethylcyclopentadienyl)cobalt
- Cobalt tricarbonyl nitrosyl
- Bis(pentamethylcyclopentadienyl)cobalt hexafluorophosphate
These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific catalytic properties and its ability to form stable metal-alkyne complexes.
Properties
Molecular Formula |
C7H6CoO2 |
---|---|
Molecular Weight |
181.05 g/mol |
IUPAC Name |
carbon monoxide;cobalt;cyclopenta-1,3-diene |
InChI |
InChI=1S/C5H6.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-4H,5H2;;; |
InChI Key |
DRRNZVNENUGECL-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].C1C=CC=C1.[Co] |
Origin of Product |
United States |
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